4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2,3-benzoxazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(18)19-17-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVMTMVOBUPPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-oxocarboxylic acids with hydroxylamine, typically carried out in pyridine or ethanol in the presence of sodium acetate . Another approach is the one-pot synthesis through the Mitsunobu reaction and sequential cyclization, which provides high yields and enantioselectivities . Industrial production methods often involve optimizing these reactions for scalability and efficiency.
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one. For instance, derivatives of benzoxazine have shown significant inhibitory effects on various cancer cell lines:
- Inhibition of Lung Cancer Cells : Research demonstrated that related compounds exhibit anticancer activity by inhibiting the growth of human lung cancer cells (A549) through mechanisms involving methionyl-tRNA synthetase inhibition. The IC50 value was reported as 65.43 ± 2.7 μg/mL, indicating moderate efficacy compared to established chemotherapeutics like Doxorubicin .
Mechanistic Insights
The mechanism of action for these compounds often involves targeting specific enzymes critical for cancer cell survival and proliferation. Methionyl-tRNA synthetase (MRS) has emerged as a target due to its role in protein synthesis and its increased activity in various cancers . Molecular docking studies have suggested that these compounds can effectively bind to MRS, providing a pathway for drug development.
Self-Healing Materials
Benzoxazine derivatives are being explored for their use in developing thermosetting polymers with self-healing properties. The incorporation of benzoxazine units into polymer matrices allows for supramolecular interactions that can restore material integrity after damage . This application is particularly relevant in aerospace and automotive industries where material durability is crucial.
Synthesis and Characterization
The synthesis of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the ribosomal subunits. The anticoagulant effect is mediated through the inhibition of factor Xa, a key enzyme in the coagulation cascade . The exact molecular pathways can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one with two structurally related compounds from the evidence:
Table 1: Structural and Compositional Comparison
Key Differences and Implications
Core Heterocycle and Reactivity: The benzoxazinone core in the target compound contains an oxygen and nitrogen atom in a six-membered ring, which contrasts with the thiadiazole (sulfur-containing five-membered ring) in compound 3d . Thiadiazoles are typically more electron-deficient, influencing their reactivity in nucleophilic substitutions or coordination chemistry. The naphtho-oxazinone in features a fused naphthalene system, increasing aromaticity and planarity compared to the simpler benzoxazinone. This structural difference may enhance π-π stacking interactions in biological systems or materials science applications.
In contrast, the phenyl substituent in the naphtho-oxazinone provides a planar aromatic moiety, which may favor interactions with hydrophobic enzyme pockets.
Synthetic Pathways: Compound 3d was synthesized via a sodium hydride-mediated coupling of 2-methylphenol with a benzotriazole-thiadiazole precursor, highlighting the use of strong bases and polar aprotic solvents (DMF). This suggests divergent synthetic strategies for oxazinones versus thiadiazoles.
Biological and Physicochemical Properties: Oxazinones (e.g., ) are associated with antimicrobial and antitumor activities due to their ability to inhibit enzymes like DNA gyrase or topoisomerases . Thiadiazoles like 3d are often explored for agrochemical applications (e.g., fungicides) owing to their sulfur-driven redox activity .
Table 2: Elemental Analysis and Experimental Data
Note: Experimental data for the target compound are absent in the provided evidence.
Biological Activity
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one is with a molecular weight of approximately 239.27 g/mol. The structure features a benzo[d][1,2]oxazine ring which is crucial for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzo[d][1,2]oxazin-1-one exhibit significant antitumor properties. For instance, a study evaluating various synthesized compounds found that certain derivatives effectively inhibited the proliferation of cancer cell lines such as MIA PaCa-2 (pancreatic cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) .
Table 1: In Vitro Antitumor Activity of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one Derivatives
| Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
|---|---|---|---|
| 4a | 30 ± 5.0 | 25 ± 3.0 | 10 ± 2.0 |
| 4b | 45 ± 6.0 | 35 ± 4.0 | 20 ± 3.0 |
| 4c | 50 ± 7.0 | 40 ± 5.0 | 30 ± 4.0 |
The results indicate that the introduction of electron-donating groups enhances the antitumor activity, with certain substitutions leading to improved efficacy against these cell lines .
The proposed mechanism for the antitumor activity includes the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. The interaction with DNA has also been suggested as a critical factor in its biological activity . Compounds containing this scaffold have shown a preference for binding within the minor groove of DNA, potentially disrupting replication and transcription processes.
Neuropharmacological Potential
In addition to antitumor activity, there is emerging evidence suggesting that compounds like 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one may also act as modulators of neurotransmitter systems, particularly GABA-A receptors. This modulation could offer therapeutic avenues for treating neurological disorders .
Case Studies
A notable case study involved testing a series of oxazine derivatives for their effects on GABA-A receptor subtypes. The results indicated that certain derivatives exhibited positive allosteric modulation properties, enhancing receptor activity without directly activating the receptor itself . This suggests potential applications in treating anxiety and other disorders linked to GABAergic dysfunction.
Q & A
Q. What are the established synthetic routes for 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes. For example, refluxing 2-amino-5-methylbenzoic acid with 2,5-dimethylacetophenone in acetic acid under dehydrating conditions yields the target compound. Catalysts like polyphosphoric acid (PPA) or microwave-assisted methods can improve reaction efficiency (yields: 60–85%) . Solvent choice (e.g., DMF vs. toluene) and temperature (80–120°C) critically affect regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the deshielded proton signals for the oxazinone ring (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.4 ppm). The carbonyl (C=O) resonance appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the lactam C=O stretch at 1680–1720 cm⁻¹ and absence of primary amine peaks (~3300 cm⁻¹) to verify cyclization .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to detect [M+H]⁺ ions and rule out impurities (e.g., m/z calculated for C₁₆H₁₄NO₂: 260.1052) .
Q. What preliminary biological screening approaches are recommended to assess its potential pharmacological activity?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Anti-inflammatory Testing : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC₅₀ calculations .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity for in vivo studies?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side products. Patent data suggests cesium carbonate in DMF enhances nucleophilic substitution efficiency .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
- Scale-Up : Transition from batch to flow chemistry for safer handling of exothermic steps and improved reproducibility .
Q. What strategies are effective in elucidating the mechanism of action when inconsistent biological activity is observed across studies?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down protein targets, followed by LC-MS/MS analysis .
- Molecular Docking : Perform AutoDock/Vina simulations against predicted targets (e.g., COX-2, β-lactamases) to reconcile activity disparities. Compare binding energies with experimental IC₅₀ values .
- Metabolomic Profiling : Apply UPLC-QTOF-MS to identify metabolite interference in cell-based assays .
Q. How can computational chemistry be integrated with experimental data to resolve structural ambiguities or predict biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR/IR spectra. Compare with experimental data to confirm tautomeric forms .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methyl groups) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .
- Pharmacophore Mapping : Generate 3D pharmacophores in Discovery Studio to prioritize synthetic analogs for testing .
Q. What advanced analytical techniques are critical for confirming stereochemical details or detecting minor impurities?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and hydrogen-bonding patterns (e.g., oxazinone ring puckering) .
- Chiral HPLC : Use Chiralpak AD-H columns with heptane/ethanol (90:10) to separate enantiomers, if present .
- Dynamic Light Scattering (DLS) : Detect amorphous vs. crystalline impurities in bulk samples .
Q. How should researchers design experiments to investigate structure-activity relationships when modifying the 2,5-dimethylphenyl substituent?
Methodological Answer:
- Analog Synthesis : Replace methyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Monitor effects on logP (HPLC) and solubility (shake-flask method) .
- Biological Testing : Compare IC₅₀ shifts in enzyme inhibition assays (e.g., COX-2) to quantify substituent contributions .
- Thermodynamic Solubility : Use CheqSol to measure equilibrium solubility and correlate with bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
